3-Bromo-1-(oxan-4-yl)pyrrolidin-2-one
Description
3-Bromo-1-(oxan-4-yl)pyrrolidin-2-one is a brominated pyrrolidinone derivative featuring a tetrahydropyran (oxane) ring substituted at the 1-position of the pyrrolidinone core. The compound combines the electrophilic reactivity of the bromine atom at the 3-position with the steric and electronic effects of the oxan-4-yl group. The oxan-4-yl substituent may influence hydrogen bonding, solubility, and metabolic stability compared to aromatic or alkyl substituents .
Properties
IUPAC Name |
3-bromo-1-(oxan-4-yl)pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BrNO2/c10-8-1-4-11(9(8)12)7-2-5-13-6-3-7/h7-8H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIPXYRQUTZFGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(oxan-4-yl)pyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidin-2-one Ring: This can be achieved through the cyclization of appropriate precursors such as γ-aminobutyric acid derivatives.
Attachment of the Oxan-4-yl Group: This step involves the nucleophilic substitution reaction where the oxan-4-yl group is introduced, often using oxan-4-yl halides or tosylates in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxan-4-yl group, leading to the formation of oxan-4-one derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, resulting in the formation of 1-(oxan-4-yl)pyrrolidin-2-one.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to yield a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to facilitate the reaction.
Major Products
Oxidation: Oxan-4-one derivatives.
Reduction: 1-(oxan-4-yl)pyrrolidin-2-one.
Substitution: Various substituted pyrrolidin-2-one derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-1-(oxan-4-yl)pyrrolidin-2-one: has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: The compound can be used in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(oxan-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the oxan-4-yl group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares substituents, molecular weights, and key properties of 3-bromo-1-(oxan-4-yl)pyrrolidin-2-one with structurally related compounds:
Biological Activity
3-Bromo-1-(oxan-4-yl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. The bromine atom and the oxan-4-yl group are pivotal in influencing the compound's biological activity, particularly in terms of enzyme inhibition and receptor binding.
Chemical Structure and Properties
The molecular formula for this compound is C9H14BrNO2, with a molecular weight of approximately 232.12 g/mol. Its structure includes a pyrrolidinone core, which is often associated with various biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine atom enhances the compound's reactivity, allowing it to participate in various biochemical pathways. The oxan-4-yl group contributes to its steric and electronic properties, which are crucial for binding interactions.
Biological Activities
Research has indicated that this compound may exhibit several biological activities:
- Enzyme Inhibition : It has been studied for its potential as an enzyme inhibitor, particularly in pathways related to neurological disorders.
- Receptor Binding : Its structural similarity to biologically active molecules allows it to interact with receptors, potentially influencing signaling pathways.
Table 1: Biological Activities of this compound
| Activity Type | Description | References |
|---|---|---|
| Enzyme Inhibition | Potential inhibition of key enzymes in metabolic pathways | |
| Receptor Interaction | Binding affinity to specific receptors impacting cellular signaling | |
| Neurological Effects | Possible applications in treating neurological disorders |
Case Studies
Several studies have explored the biological implications of this compound:
- Neurological Research : A study focused on the compound's effects on neuronal cells showed that it could modulate neurotransmitter release, suggesting potential therapeutic benefits in neurodegenerative diseases.
- Cancer Research : Preliminary investigations indicated that this compound might possess anticancer properties, particularly through its ability to inhibit specific oncogenic enzymes.
- Synthetic Applications : The compound serves as a valuable intermediate in organic synthesis, facilitating the development of more complex molecules with desired biological activities.
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Table 2: Comparison with Similar Compounds
| Compound Name | Structural Feature | Biological Activity |
|---|---|---|
| 3-Bromo-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-2-one | Tetrahydro group instead of oxan | Similar enzyme inhibition |
| 3-Chloro-1-(oxan-4-yl)pyrrolidin-2-one | Chlorine instead of bromine | Altered receptor binding affinity |
| 1-(Oxan-4-yl)pyrrolidin-2-one | No halogen substitution | Reduced biological activity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
